

Comparative Analysis of Monoamine Oxidase Inhibition by 2C-Series Phenethylamines

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(2-Amino-2-phenylethyl)dimethylamine
Cat. No.:	B1274616

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the monoamine oxidase (MAO) inhibitory properties of various 2C-series phenethylamines. The data presented is compiled from peer-reviewed research and aims to offer an objective comparison of the inhibitory potency of these compounds against the two MAO isoforms, MAO-A and MAO-B.

Introduction

The 2C-series of phenethylamines are a class of psychedelic compounds characterized by methoxy groups at the 2 and 5 positions of the phenyl ring.^[1] Beyond their well-known hallucinogenic effects, which are primarily mediated by serotonin 5-HT2A receptor agonism, there is growing interest in their interactions with other biological targets, including monoamine oxidases.^[2] MAO enzymes are crucial for the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.^[3] Inhibition of these enzymes can lead to an accumulation of these neurotransmitters, a mechanism exploited by various antidepressant and neuroprotective drugs.^[4] This guide summarizes the available experimental data on the MAO inhibitory activity of several 2C-series compounds.

Data Presentation: MAO-A and MAO-B Inhibition by 2C-Series Compounds

The following table summarizes the 50% inhibitory concentrations (IC50) of various 2C-series phenethylamines against human MAO-A and MAO-B. Lower IC50 values indicate greater inhibitory potency. The data is extracted from a study by Wagmann et al. (2019), which utilized an in vitro assay with heterologously expressed human MAO enzymes.[\[5\]](#)

Compound	MAO-A IC50 (μM)	MAO-B IC50 (μM)
2C-B	125	>1000
2C-D	>1000	>1000
2C-E	10	180
2C-H	>20	1.7
2C-I	46	>1000
2C-N	>1000	>1000
2C-P	>1000	>1000
2C-T-2	22	10
2C-T-7	100	15
2C-T-21	>1000	>1000
bk-2C-B	100	>1000
bk-2C-I	>1000	>1000

Experimental Protocols

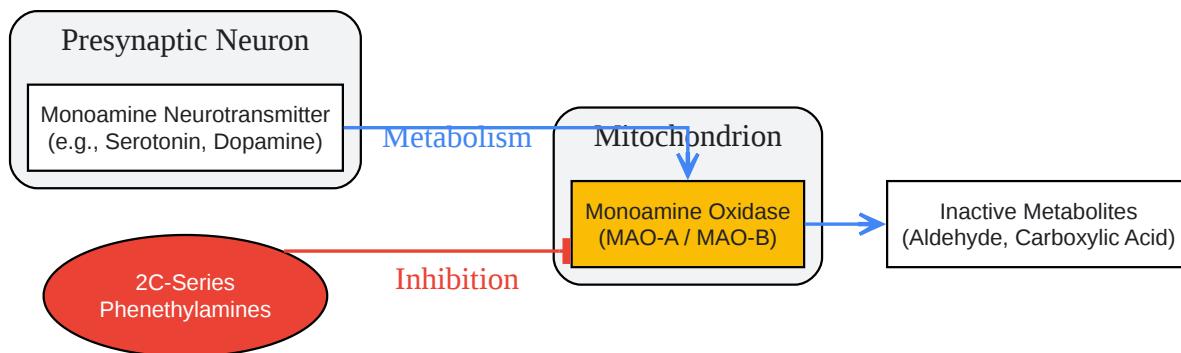
The following is a detailed methodology for a typical in vitro monoamine oxidase inhibition assay, based on the protocol described by Wagmann et al. (2019).[\[5\]](#)

1. Reagents and Materials:

- Human recombinant MAO-A and MAO-B enzymes (e.g., from insect cells)
- Kynuramine (non-selective MAO substrate)

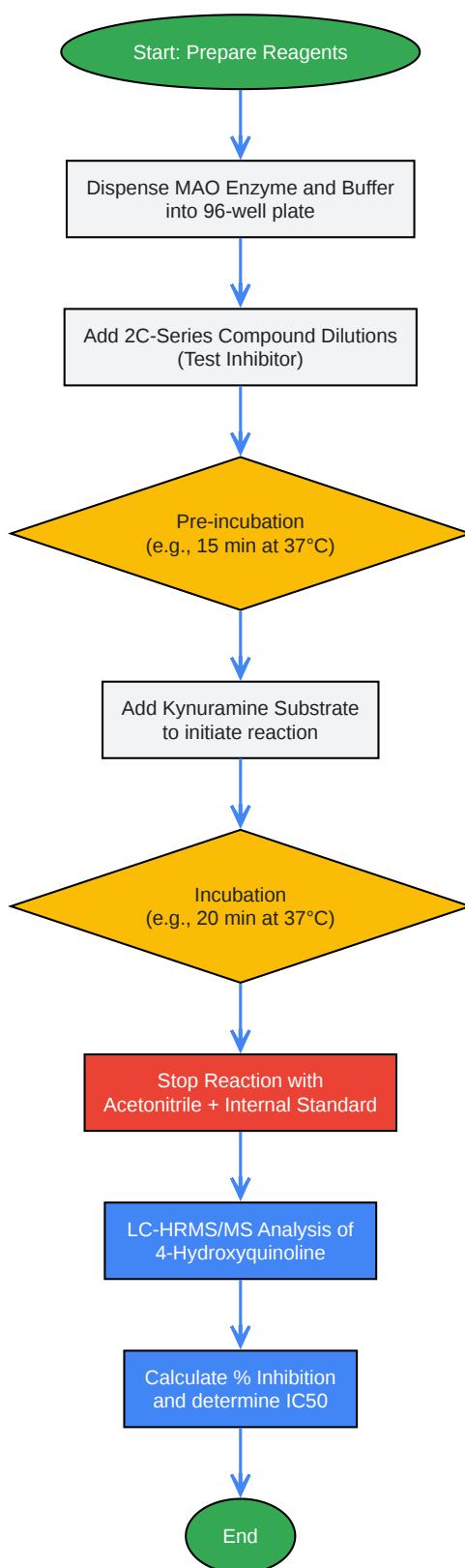
- Test compounds (2C-series phenethylamines) dissolved in a suitable solvent (e.g., DMSO)
- Phosphate buffer (pH 7.4)
- Acetonitrile
- Internal standard (for analytical quantification)
- 96-well plates
- Incubator
- Liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS) system

2. Assay Procedure:


- Prepare a series of dilutions of the test compounds.
- In a 96-well plate, combine the MAO-A or MAO-B enzyme with the phosphate buffer.
- Add the different concentrations of the test compounds to the wells. Include control wells with no inhibitor and wells with a known MAO inhibitor as a positive control.
- Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for any irreversible inhibition.
- Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.
- Incubate the plate at 37°C for a specific duration (e.g., 20 minutes).
- Stop the reaction by adding a quenching solution, such as acetonitrile containing an internal standard.
- Centrifuge the plate to pellet any precipitated proteins.

3. Data Analysis:

- Analyze the supernatant from each well using LC-HRMS/MS to quantify the amount of the product, 4-hydroxyquinoline, formed from the enzymatic conversion of kynuramine.


- Calculate the percentage of MAO activity for each concentration of the test compound relative to the control (no inhibitor).
- Plot the percentage of MAO activity against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Monoamine Oxidase Signaling Pathway and Inhibition by 2C-Series Phenethylamines.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for In Vitro MAO Inhibition Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- To cite this document: BenchChem. [Comparative Analysis of Monoamine Oxidase Inhibition by 2C-Series Phenethylamines]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1274616#comparative-study-of-monoamine-oxidase-inhibition-by-2c-series-phenethylamines>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com